6-butylsulfanyl-2-chloro-7H-purine
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Overview
Description
6-butylsulfanyl-2-chloro-7H-purine is a chemical compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of a butylsulfanyl group at the 6th position and a chlorine atom at the 2nd position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butylsulfanyl-2-chloro-7H-purine typically involves the chlorination of a purine derivative followed by the introduction of the butylsulfanyl group. One common method involves the reaction of 6-chloropurine with butylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-butylsulfanyl-2-chloro-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2nd position can be substituted with other nucleophiles.
Oxidation and Reduction: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted purines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Coupling Reactions: Products include more complex purine derivatives.
Scientific Research Applications
6-butylsulfanyl-2-chloro-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-butylsulfanyl-2-chloro-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-chloropurine
- 2-chloropurine
- 6-butylsulfanylpurine
Uniqueness
6-butylsulfanyl-2-chloro-7H-purine is unique due to the presence of both the butylsulfanyl group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
646510-43-2 |
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Molecular Formula |
C9H11ClN4S |
Molecular Weight |
242.73 g/mol |
IUPAC Name |
6-butylsulfanyl-2-chloro-7H-purine |
InChI |
InChI=1S/C9H11ClN4S/c1-2-3-4-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H,11,12,13,14) |
InChI Key |
IACNDGLKMNMZDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1NC=N2)Cl |
Origin of Product |
United States |
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